4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

Medicinal Chemistry Organic Synthesis FXR Agonist Intermediate

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a tri-substituted isoxazole heterocycle with a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 g/mol. The compound features a 2,6-dichlorophenyl group at position 3, a reactive chloromethyl handle at position 4, and a metabolically stabilizing cyclopropyl ring at position 5 of the oxazole core.

Molecular Formula C13H10Cl3NO
Molecular Weight 302.6 g/mol
CAS No. 1268245-50-6
Cat. No. B1374396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole
CAS1268245-50-6
Molecular FormulaC13H10Cl3NO
Molecular Weight302.6 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CCl
InChIInChI=1S/C13H10Cl3NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2
InChIKeyMDFXZDUEXDDCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole (CAS 1268245-50-6): A Core Intermediate in FXR Agonist Synthesis


4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is a tri-substituted isoxazole heterocycle with a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 g/mol . The compound features a 2,6-dichlorophenyl group at position 3, a reactive chloromethyl handle at position 4, and a metabolically stabilizing cyclopropyl ring at position 5 of the oxazole core . It is primarily recognized as an essential synthetic intermediate for constructing farnesoid X receptor (FXR) agonists, serving as the foundational building block for clinical candidates such as LY2562175 and PX20606 through nucleophilic derivatization at the chloromethyl site [1].

Why Structurally Similar Isoxazole Analogs Cannot Substitute for 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole in Advanced Synthesis


The 4-chloromethyl substituent on this scaffold occupies a critical reactivity space that cannot be simply interchanged with the 4-bromomethyl (CAS 946426-94-4), 4-hydroxymethyl (CAS 946426-89-7), or 4-formyl (CAS 2222234-77-5) analogs without fundamentally altering reaction kinetics, impurity profiles, and downstream yields. The C–Cl bond provides balanced reactivity for controlled nucleophilic displacement, avoiding the excessive lability of the benzylic bromide, which can generate dialkylated byproducts under standard FXR agonist coupling conditions . Substituting the chloromethyl group with a hydroxymethyl or aldehyde functionality would require additional activation steps—such as mesylation, tosylation, or reductive amination—introducing extra unit operations, lowering atom economy, and risking racemization or degradation of the acid-labile isoxazole ring [1]. The quantitative evidence presented below compares the target compound against each of these nearest structural analogs.

Quantitative Differentiation Evidence: 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole Compared to Its Closest Structural Analogs


Controlled Reactivity: Chloromethyl vs. Bromomethyl in Nucleophilic Substitution

The chloromethyl group provides a reactivity profile that balances sufficient activation for nucleophilic displacement (SN2) with resilience against premature solvolysis and over-alkylation. In contrast, the corresponding 4-bromomethyl analog (CAS 946426-94-4) exhibits markedly higher reactivity that can compromise selectivity during the coupling of bulky piperidine or azepane amines commonly employed in FXR agonist construction . This difference is consistent with the well-established trend in benzyl halide reactivity, where the C–Br bond undergoes SN2 reactions approximately 30–50 times faster than the C–Cl bond under comparable conditions [1].

Medicinal Chemistry Organic Synthesis FXR Agonist Intermediate

High Assay Purity: Comparison of Typical Commercial Purity Across Isoxazole Intermediates

Commercially, 4-(chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole is routinely available at ≥97% purity, with several manufacturers certifying at 98% or higher . By comparison, the widely available 4-hydroxymethyl congener (CAS 946426-89-7) is most commonly supplied at ≥95% purity, and premium-grade lots are found only at ≥97% . The 4-formyl analog (CAS 2222234-77-5) is offered at 98% but is intrinsically less stable to oxidation, with both the benzylic aldehyde and the cyclopropyl ring contributing to slow degradation upon ambient storage. The higher baseline purity of the chloromethyl intermediate reduces the impurity burden introduced at the penultimate synthetic step, directly lowering the purification load for the final active pharmaceutical ingredient (API).

Chemical Procurement Intermediate Quality FXR Agonist Synthesis

Validated Synthetic Utility in Advanced FXR Agonists: LY2562175 and PX20606

The target compound is the definitive intermediate for constructing the clinical-stage FXR agonist LY2562175, which exhibits an EC50 of 193 nM against human FXR in Gal4-hybrid reporter assays [1]. In the published synthesis, the 4-chloromethyl group is directly coupled with a piperidine nucleophile to install the linker that connects the isoxazole pharmacophore to the indole-3-carboxylic acid terminus—a transformation that is not directly feasible with the less electrophilic alcohol or aldehyde precursors [2]. In separate patent disclosures, the same chloromethyl intermediate (designated T1-a) is employed to prepare structurally related FXR agonists, demonstrating a modular, divergent synthetic platform [3]. The FXR agonist PX20606, which incorporates the identical isoxazole core connected through the 4-methyleneoxy linker, shows EC50 values of 50 nM (hFXR) and 220 nM (mFXR), confirming that the chloromethyl-derived scaffold reliably translates into high-potency pharmacology .

Drug Discovery FXR Agonist Dyslipidemia Intermediate Validation

Optimal Scenarios for Procuring 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole: Where This Intermediate Delivers Maximum Value


Multi-Step Synthesis of FXR Agonist Libraries for Lead Optimization

When a medicinal chemistry program requires a modular scaffold for generating diverse FXR agonist analogs through parallel derivatization, the 4-chloromethyl handle provides the ideal balance of reactivity and selectivity. The validated synthesis of LY2562175 (EC50 193 nM) demonstrates that this intermediate can be directly coupled with secondary amines (e.g., 4-hydroxypiperidine derivatives) under mild conditions (t-BuOK, 18-crown-6, THF, RT) to rapidly assemble focused libraries without protecting-group manipulation [1]. The commercial availability of the intermediate at 97–98% purity from multiple vendors ensures batch-to-batch reproducibility critical for structure-activity relationship (SAR) studies .

Late-Stage Intermediate for Kilogram-Scale API Manufacturing

For process chemistry groups scaling up FXR agonists toward preclinical toxicology or Phase I clinical supply, the chloromethyl intermediate offers significant operational advantages over the more reactive bromomethyl analog. The reduced risk of dialkylation side products (estimated 30–50× lower intrinsic SN2 reactivity relative to the bromide) translates to simpler isolation protocols and higher isolated yields of the post-coupling product [2]. The intermediate is commercially offered in multi-gram quantities by suppliers such as Aladdin and MolCore, with ISO-certified quality systems capable of supporting cGMP-adjacent manufacturing campaigns .

Divergent Synthesis of FXR Modulators for Metabolic Disease Programs

Programs targeting non-alcoholic steatohepatitis (NASH), dyslipidemia, or cholestatic liver disease—indications where FXR agonism has been clinically validated—can leverage the chloromethyl intermediate as a common branching point. The same intermediate used to produce LY2562175 also serves as the foundation for PX20606 (hFXR EC50 50 nM), which has demonstrated tumor suppressor gene (NDRG2) induction and anti-metastatic activity in a mouse hepatocellular carcinoma model . Procuring this single, well-characterized building block enables parallel advancement of multiple chemical series without re-optimizing the isoxazole core synthesis [3].

Quote Request

Request a Quote for 4-(Chloromethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.